molecular formula C4H9ClO3P+ B14741357 (2-Chloroethoxy)(ethoxy)oxophosphanium CAS No. 5514-40-9

(2-Chloroethoxy)(ethoxy)oxophosphanium

Cat. No.: B14741357
CAS No.: 5514-40-9
M. Wt: 171.54 g/mol
InChI Key: MZYYJZZQXPPHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroethoxy)(ethoxy)oxophosphanium is an organophosphorus compound with the molecular formula C6H13ClO3P It is characterized by the presence of a chloroethoxy group and an ethoxy group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethoxy)(ethoxy)oxophosphanium typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of efficient catalysts and purification techniques is crucial to achieve high-quality products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)(ethoxy)oxophosphanium undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions typically produce phosphine oxides .

Scientific Research Applications

(2-Chloroethoxy)(ethoxy)oxophosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)(ethoxy)oxophosphanium involves its interaction with various molecular targets. The chloroethoxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxophosphanium core can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: Similar in structure but lacks the oxophosphanium core.

    Diethylene glycol mono(2-chloroethyl) ether: Shares the chloroethoxy group but differs in the overall structure.

Uniqueness

(2-Chloroethoxy)(ethoxy)oxophosphanium is unique due to the presence of both chloroethoxy and ethoxy groups attached to an oxophosphanium core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-chloroethoxy-ethoxy-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3P/c1-2-7-9(6)8-4-3-5/h2-4H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYJZZQXPPHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500514
Record name (2-Chloroethoxy)(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-40-9
Record name (2-Chloroethoxy)(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.